![molecular formula C26H19N3 B12351907 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes two pyridin-4-ylethenyl groups attached to the 3 and 6 positions of the carbazole core. The compound is known for its interesting photophysical properties and has been studied for various applications in materials science and organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling 3,6-dibromo-9H-carbazole with 4-vinylpyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or toluene . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up Suzuki-Miyaura cross-coupling reactions can be applied. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
作用机制
The mechanism of action of 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and photonics. The compound’s photophysical properties, such as fluorescence and phosphorescence, are also key to its mechanism of action in biological imaging and optoelectronic applications .
相似化合物的比较
Similar Compounds
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole: Similar structure but with ethynyl groups instead of ethenyl groups.
3,6-Di(pyridin-4-yl)-9H-carbazole: Lacks the ethenyl groups, leading to different electronic properties.
Uniqueness
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole is unique due to its extended conjugation and the presence of ethenyl groups, which enhance its photophysical properties and make it suitable for applications in optoelectronics and biological imaging. The compound’s ability to form stable π-π interactions and hydrogen bonds also distinguishes it from other carbazole derivatives.
属性
分子式 |
C26H19N3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole |
InChI |
InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H/b3-1+,4-2+ |
InChI 键 |
IFNNQOFEVUUCBL-ZPUQHVIOSA-N |
手性 SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)/C=C/C4=CC=NC=C4)C=C1/C=C/C5=CC=NC=C5 |
规范 SMILES |
C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


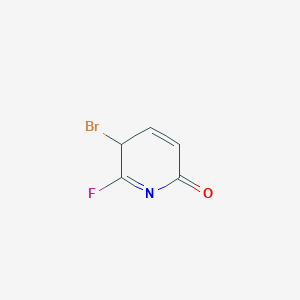
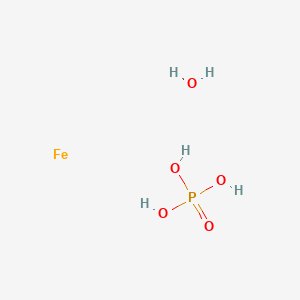
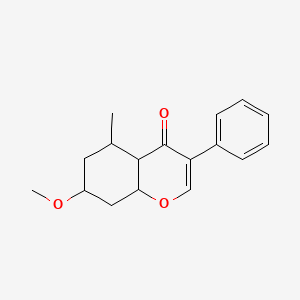
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
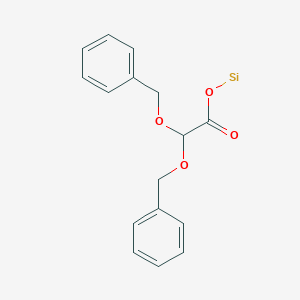

![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)

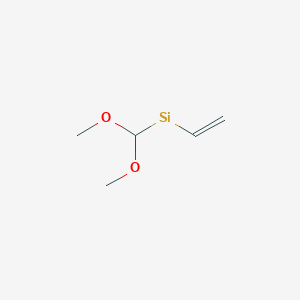
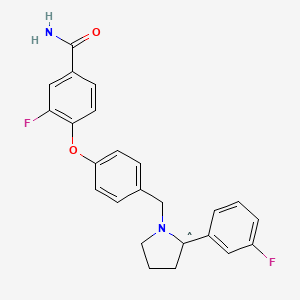
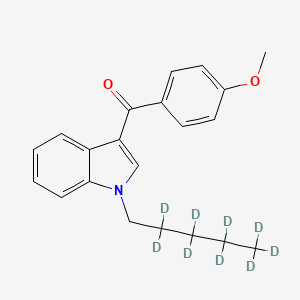
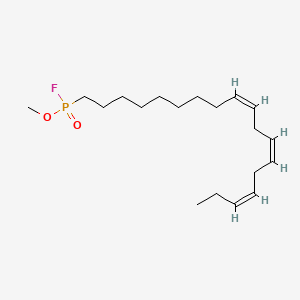
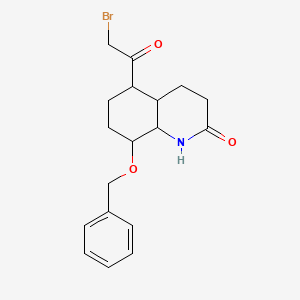
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)
